8-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine

Catalog No.
S14218657
CAS No.
M.F
C13H7BrF2N2
M. Wt
309.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridi...

Product Name

8-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine

IUPAC Name

8-bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine

Molecular Formula

C13H7BrF2N2

Molecular Weight

309.11 g/mol

InChI

InChI=1S/C13H7BrF2N2/c14-10-2-1-5-18-7-12(17-13(10)18)9-4-3-8(15)6-11(9)16/h1-7H

InChI Key

CUYODECXZYFPKL-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)Br)C3=C(C=C(C=C3)F)F

8-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound characterized by a fused imidazole and pyridine structure. Its molecular formula is C13H8BrF2N3C_{13}H_{8}BrF_{2}N_{3} and it has a molecular weight of approximately 318.12 g/mol. The compound features a bromine atom at the 8-position and a difluorophenyl group at the 2-position, which contributes to its unique chemical properties and biological activities. The presence of fluorine atoms enhances lipophilicity, potentially improving the compound's bioavailability and interaction with biological targets.

The chemical reactivity of 8-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine can be attributed to its electrophilic nature due to the bromine substituent. This compound can undergo various reactions, including:

  • Electrophilic Aromatic Substitution: The bromine atom can be replaced by nucleophiles in the presence of suitable conditions.
  • Nucleophilic Substitution: The difluorophenyl group may participate in nucleophilic attacks under specific conditions.
  • Cyclization Reactions: The imidazo[1,2-a]pyridine framework may facilitate cyclization with other reactants, leading to more complex structures.

Research has indicated that compounds in the imidazo[1,2-a]pyridine class exhibit significant biological activities, particularly as inhibitors of various kinases involved in cancer pathways. Specifically, derivatives similar to 8-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine have shown promising results as inhibitors of phosphoinositide 3-kinase alpha (PI3Kα), which is implicated in cancer cell proliferation and survival. These compounds have demonstrated antiproliferative effects in vitro against cancer cell lines, indicating potential for therapeutic applications in oncology .

The synthesis of 8-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine typically involves several steps:

  • Bromination: Starting from 2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine, bromination can be achieved using brominating agents like N-bromosuccinimide.
    2 2 4 difluorophenyl imidazo 1 2 a pyridine+Br28 Bromo 2 2 4 difluorophenyl imidazo 1 2 a pyridine\text{2 2 4 difluorophenyl imidazo 1 2 a pyridine}+\text{Br}_2\rightarrow \text{8 Bromo 2 2 4 difluorophenyl imidazo 1 2 a pyridine}
  • Cyclization: If starting materials are not directly available, cyclization reactions involving appropriate precursors can yield the desired imidazo[1,2-a]pyridine structure.
  • Purification: The final product is typically purified using techniques such as recrystallization or chromatography to achieve high purity levels.

8-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine has potential applications in medicinal chemistry as:

  • Anticancer Agents: Due to its ability to inhibit key enzymes involved in cancer progression.
  • Pharmaceutical Development: As a lead compound for the development of new drugs targeting specific cancer pathways.
  • Biochemical Probes: For studying cellular signaling pathways related to PI3K and other kinases.

Interaction studies involving 8-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine often focus on its binding affinity to PI3Kα and related proteins. These studies utilize techniques such as:

  • Molecular Docking: To predict how well the compound binds to its target enzymes.
  • In Vitro Assays: To evaluate the biological activity against cancer cell lines.
  • Structure-Activity Relationship Studies: To identify modifications that enhance potency and selectivity.

Several compounds share structural similarities with 8-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine. Notable examples include:

Compound NameStructureKey Features
8-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridineStructureSimilar bromination pattern; exhibits anticancer activity.
8-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridineStructureChlorine substitution; potential for different biological interactions.
6-Methyl-8-bromoimidazo[1,2-a]pyridineStructureMethyl group alters electronic properties; varying activity profiles.

Uniqueness

The unique combination of bromine and difluoro substituents in 8-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine enhances its lipophilicity and potentially increases its binding affinity to targets compared to other derivatives lacking these substituents. This specificity may lead to improved therapeutic efficacy in treating specific cancers.

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Exact Mass

307.97607 g/mol

Monoisotopic Mass

307.97607 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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